molecular formula C13H11N5O2 B5645717 7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide

7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide

Cat. No. B5645717
M. Wt: 269.26 g/mol
InChI Key: FUYWSXHEJAWYOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complex molecules typically involves multistep reactions, starting from simpler heterocyclic compounds. For example, compounds similar to the target molecule have been synthesized from initial reactions with hydrazine derivatives, leading to various intermediates before reaching the final structure (M. Suresh, P. Lavanya, C. Rao, 2016).

Molecular Structure Analysis

The molecular structure of related triazolo benzoxadiazole derivatives has been determined using techniques like single-crystal X-ray diffraction and spectroscopy. These compounds often crystallize in specific space groups, with defined bond lengths, angles, and torsion angles, contributing to their unique chemical behaviors (M. K. Gumus et al., 2018).

Chemical Reactions and Properties

Compounds within this family undergo various chemical reactions, including 1,3-dipolar cycloaddition with nitrile oxides, leading to diverse heterocyclic systems. Such reactions are pivotal for further functionalization and exploitation of the core structure for different applications (D. Miller et al., 1992).

properties

IUPAC Name

7-(4-methylphenyl)-6-oxido-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-2-4-9(5-3-8)17-14-13-11(18(17)19)7-6-10-12(13)16-20-15-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYWSXHEJAWYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C(=[N+]2[O-])CCC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-E][2,1,3]benzoxadiazol-6-ium-6-olate

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